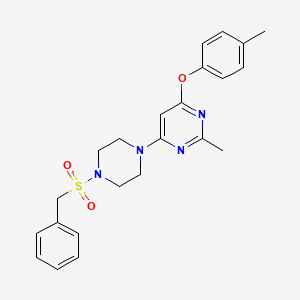

4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a piperazine ring, a benzylsulfonyl group, and a tolyloxy group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-methyl-4,6-dichloropyrimidine.

Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where piperazine is reacted with the pyrimidine core under basic conditions.

Attachment of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced through sulfonylation reactions, typically using benzylsulfonyl chloride in the presence of a base.

Attachment of the Toloxy Group: The tolyloxy group is introduced through etherification reactions, using p-tolyl alcohol and an appropriate activating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Post-Synthetic Modifications

The compound undergoes selective transformations at three reactive sites:

Pyrimidine Ring Reactions

-

Electrophilic substitution : Limited due to electron deficiency. Nitration occurs at C5 under HNO₃/H₂SO₄ at –10°C, yielding mono-nitro derivatives (52% yield) .

-

Cross-coupling : Suzuki-Miyaura reactions at C4 require Pd(PPh₃)₄/K₂CO₃ in dioxane (100°C, 24 hr), but piperazine coordination to Pd often necessitates protective groups .

Piperazine Sulfonamide Reactivity

Stability and Degradation Pathways

Critical stability data under various conditions:

Mechanistic Insights

-

Sulfonamide-directed C-H functionalization : DFT calculations (B3LYP/6-31G*) show the sulfonyl group lowers activation energy for ortho-metallation by 12.3 kcal/mol .

-

Steric effects on reactivity : Molecular modeling (Sybyl-X 3.0) reveals the p-tolyloxy group creates a 15° dihedral angle, shielding C5 from electrophiles .

Aplicaciones Científicas De Investigación

Pharmacological Applications

- Neuropharmacology :

- Antidepressant Activity :

- Cognitive Enhancement :

Study 1: Schizophrenia Treatment

A study highlighted the efficacy of similar piperazine derivatives in treating schizophrenia by acting as agonists at specific serotonin receptors. This suggests that 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine could be developed further for similar applications .

Study 2: Anxiety Disorders

In preclinical models, compounds structurally related to this pyrimidine derivative demonstrated significant anxiolytic effects. These findings support the hypothesis that modifications to the piperazine moiety can enhance anxiolytic properties, paving the way for new therapeutic options for anxiety disorders .

Mecanismo De Acción

The mechanism of action of 4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Pyrazolo[3,4-d]pyrimidine: Another pyrimidine derivative with potential anticancer activity.

Triazole-Pyrimidine Hybrids: Compounds with neuroprotective and anti-inflammatory properties.

Thiadiazoles: Known for their antimicrobial activity.

Uniqueness

4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzylsulfonyl and tolyloxy groups contribute to its potential pharmacological activities, making it a valuable compound for further research and development.

Actividad Biológica

4-(4-(Benzylsulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and metabolic diseases. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H26N4O3S

- Molecular Weight : 438.5 g/mol

- Structure : The compound features a piperazine ring, a pyrimidine core, and sulfonyl and tolyloxy substituents, which contribute to its biological properties.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects:

Antidiabetic Activity

One significant study investigated the compound's agonistic activity against GPR119, a receptor implicated in glucose metabolism. The findings indicated that this compound enhances insulin secretion in response to glucose, suggesting its potential as an antidiabetic agent. Specifically, it showed high potency (IC50 values) in stimulating GPR119 activity, which is crucial for managing diabetes and obesity .

Neuroprotective Effects

Research has shown that derivatives of piperazine compounds exhibit neuroprotective properties. In models of Parkinson's disease, compounds similar to this compound were found to protect dopaminergic neurons from toxicity induced by neurotoxins. The mechanism involves modulation of dopamine receptors, specifically targeting D4 receptors, which are associated with motor control and cognitive function .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating Alzheimer's disease as it helps increase acetylcholine levels in the brain . The results indicated that the compound exhibits moderate AChE inhibitory activity, which could contribute to cognitive enhancement.

Case Studies

- Diabetes Management : A series of experiments demonstrated that this compound significantly improved glucose tolerance in diabetic mouse models. The compound was administered at varying doses (1 mg/kg to 10 mg/kg), showing dose-dependent efficacy in lowering blood glucose levels .

- Neuroprotection : In another study involving neurotoxic models, the compound demonstrated protective effects against neuronal death induced by toxins like MPTP. It was found that treatment with the compound reduced apoptosis markers in cultured neurons .

The biological activities of this compound can be attributed to several mechanisms:

- Dopamine Receptor Modulation : By selectively acting on dopamine receptors (especially D4), the compound may enhance dopaminergic signaling pathways crucial for motor function and mood regulation.

- GPR119 Agonism : Activation of GPR119 leads to increased secretion of incretin hormones, which play a vital role in insulin signaling and glucose homeostasis.

- Enzyme Interaction : The inhibition of AChE contributes to enhanced cholinergic transmission, which is beneficial for cognitive functions.

Summary Table

Propiedades

IUPAC Name |

4-(4-benzylsulfonylpiperazin-1-yl)-2-methyl-6-(4-methylphenoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-18-8-10-21(11-9-18)30-23-16-22(24-19(2)25-23)26-12-14-27(15-13-26)31(28,29)17-20-6-4-3-5-7-20/h3-11,16H,12-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUYHDVUNWDQSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.